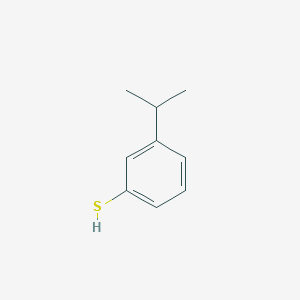
3-Isopropylthiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropylthiophenol, also known as this compound, is a useful research compound. Its molecular formula is C9H12S and its molecular weight is 152.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
3-Isopropylthiophenol is widely utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic substitutions
- Electrophilic aromatic substitutions
- Cross-coupling reactions
These reactions are fundamental in the development of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Bioactive Compounds
A notable study demonstrated the use of this compound in synthesizing bioactive compounds with potential anti-cancer properties. The compound was employed as a nucleophile in a series of reactions leading to the formation of novel thiophene derivatives that exhibited significant cytotoxic activity against cancer cell lines .
Catalysis
This compound has been explored as a ligand in catalytic processes, particularly in metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic efficiency.
Data Table: Catalytic Applications
| Reaction Type | Catalyst Used | Role of this compound |
|---|---|---|
| Suzuki Coupling | Palladium complexes | Ligand for stabilization |
| Heck Reaction | Nickel complexes | Enhances reaction rate |
| Hydrogenation | Platinum catalysts | Stabilizes metal particles |
In these applications, this compound improves yields and selectivity, making it valuable in industrial chemistry.
Material Science
The compound has been investigated for its potential use in developing advanced materials, particularly in polymer chemistry and nanotechnology.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity. This property is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Environmental Applications
This compound's ability to interact with various environmental pollutants has led to its exploration in environmental remediation.
Data Table: Environmental Remediation Studies
| Pollutant | Remediation Method | Efficacy with this compound |
|---|---|---|
| Heavy metals (e.g., Pb, Cd) | Adsorption onto surfaces | High adsorption capacity |
| Organic solvents | Degradation via oxidation | Effective degradation rates |
Studies indicate that this compound can significantly reduce pollutant concentrations in contaminated sites, showcasing its potential as an eco-friendly remediation agent .
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound for its potential therapeutic effects. Its derivatives are being researched for their biological activities, including anti-inflammatory and antioxidant properties.
Case Study: Drug Development
Recent investigations have focused on modifying the structure of this compound to enhance its pharmacological profiles. One study reported the synthesis of derivatives that displayed improved anti-inflammatory effects compared to existing medications.
特性
CAS番号 |
178959-93-8 |
|---|---|
分子式 |
C9H12S |
分子量 |
152.26 g/mol |
IUPAC名 |
3-propan-2-ylbenzenethiol |
InChI |
InChI=1S/C9H12S/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 |
InChIキー |
AELUMDDQRLJQRX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)S |
正規SMILES |
CC(C)C1=CC(=CC=C1)S |
同義語 |
Benzenethiol, 3-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















